molecular formula C19H25N5O2 B2484869 3-methyl-7-pentyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 378204-21-8

3-methyl-7-pentyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2484869
CAS RN: 378204-21-8
M. Wt: 355.442
InChI Key: CHYLZYWOIFVGNZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of purine derivatives involves various strategies, including alkylation, condensation, and cyclization reactions. For instance, the synthesis of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones has been explored through a series of steps that include the introduction of alkylamino groups and specific substituents to the purine core (Chłoń-Rzepa et al., 2004). Additionally, the reaction of 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones with trisamine highlights the complexity and versatility of synthetic approaches for purine derivatives (Khaliullin & Shabalina, 2020).

Molecular Structure Analysis

The molecular structure of purine derivatives is elucidated through spectroscopic methods and, in some cases, X-ray crystallography. An example is the structural elucidation of 1,1,1-Trichloro-3-(1-phenethylamino-ethylidene)-pentane-2,4-dione, providing insights into intramolecular interactions and conformational aspects (Kolev & Angelov, 2007).

Chemical Reactions and Properties

Purine derivatives undergo a variety of chemical reactions that highlight their reactivity and potential for further functionalization. Methylation reactions, for instance, demonstrate the influence of substituents on reactivity, as seen in purine-6,8-diones (Rahat, Bergmann, & Tamir, 1974). Additionally, unusual reaction pathways, such as those leading to unexpected substitution products, are of significant interest for understanding the chemical behavior of these compounds (Khaliullin & Shabalina, 2020).

Physical Properties Analysis

The physical properties of purine derivatives, including solubility, melting points, and crystalline structure, are crucial for their application in various fields. These properties are influenced by the molecular structure and the nature of the substituents. Detailed studies on specific purine compounds provide insights into how structural differences impact physical properties.

Chemical Properties Analysis

The chemical properties of purine derivatives, such as acidity, basicity, and reactivity towards various reagents, are key to their application in medicinal chemistry and materials science. The ionization behavior and methylation reactions of purine-6,8-diones offer a glimpse into the chemical versatility of these compounds (Rahat, Bergmann, & Tamir, 1974).

properties

IUPAC Name

3-methyl-7-pentyl-8-(2-phenylethylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-3-4-8-13-24-15-16(23(2)19(26)22-17(15)25)21-18(24)20-12-11-14-9-6-5-7-10-14/h5-7,9-10H,3-4,8,11-13H2,1-2H3,(H,20,21)(H,22,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYLZYWOIFVGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1NCCC3=CC=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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